

Taxodione: A Technical Guide to its Chemical Properties and Biological Activities

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Compound of Interest

Compound Name: Taxodione

Cat. No.: B1682591

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Introduction

Taxodione is a naturally occurring diterpenoid quinone methide that has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] First isolated from the seeds of the bald cypress (*Taxodium distichum*), this compound has since been identified in other plant species, including various *Salvia* species.[2][3] Structurally classified as an abietane diterpenoid, **taxodione** exhibits a range of effects, including notable antitumor, antimicrobial, and anti-inflammatory properties.[1][4] Its unique chemical structure and mechanism of action, particularly its ability to induce apoptosis in cancer cells through oxidative stress, make it a compelling candidate for further investigation in drug discovery and development.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental methodologies related to **taxodione**.

Chemical Structure and Physicochemical Properties

Taxodione is characterized by a tricyclic diterpene skeleton.[4] The molecule features a hydroxyl group, two ketone groups, and three double bonds, with an intramolecular hydrogen bond stabilizing its structure.[4] Its systematic IUPAC name is (4bS,8aS)-4-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,9-dione.[3]

The core chemical and physical properties of **taxodione** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₆ O ₃	[1][3]
Molecular Weight	314.4 g/mol	[1][3]
IUPAC Name	(4bS,8aS)-4-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,9-dione	[3]
CAS Number	19026-31-4	[1][3]
Canonical SMILES	<chem>CC(C)C1=CC2=CC(=O)[C@@H]3--INVALID-LINK--(CCCC3(C)C)C</chem>	[3]
InChIKey	FNNZMRSRVYUVQT-AZUAARDMSA-N	[3][7]
Appearance	Golden crystalline solid (related compound Taxodone)	[2]
Solubility	Soluble in chloroform; poor solubility in methanol	[4]

Biological Activities and Efficacy

Taxodione has demonstrated a broad spectrum of biological activities. The most extensively studied of these is its potent anticancer effect. Additionally, it possesses significant antimicrobial and anticholinesterase properties.

Anticancer Activity

Taxodione has shown significant in vivo activity against Walker intramuscular carcinosarcoma 256 in rats and in vitro cytotoxicity against cells derived from human carcinoma of the nasopharynx (KB).[2][8][9] Its primary mechanism against cancer involves the induction of apoptosis, particularly in leukemia cells.[5][6]

A key area of research has been its effect on chronic myeloid leukemia (CML) cells that are positive for the BCR-ABL fusion protein.[5] **Taxodione** effectively induces apoptosis in these cells, including those with the T315I mutation, which confers resistance to conventional BCR-ABL inhibitors like imatinib.[5][6]

Antimicrobial and Antifungal Activity

Taxodione exhibits a wide range of antimicrobial activities. It is effective against various foodborne pathogenic bacteria, including *Listeria monocytogenes*, *Salmonella typhimurium*, *Escherichia coli*, and *Staphylococcus aureus*. [2] It also shows potent antifungal activity against wood decay fungi such as *Trametes versicolor* and *Fomitopsis palustris*. [2] Furthermore, a derivative, 7-(2-oxohexyl)-**taxodione**, has been shown to be more active than **taxodione** against staphylococci and is capable of reducing biofilm formation. [10][11]

Other Biological Activities

- **Anticholinesterase Activity:** **Taxodione** acts as an inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disease research. [12]
- **Antiprotozoal Activity:** The compound has been reported to be leishmanicidal, with activity against *Leishmania donovani*. [11]
- **DNA Binding:** **Taxodione** has been identified as a DNA-binding compound, which may contribute to its cytotoxic effects. [1][13]

Summary of Quantitative Efficacy Data (IC₅₀/ED₅₀)

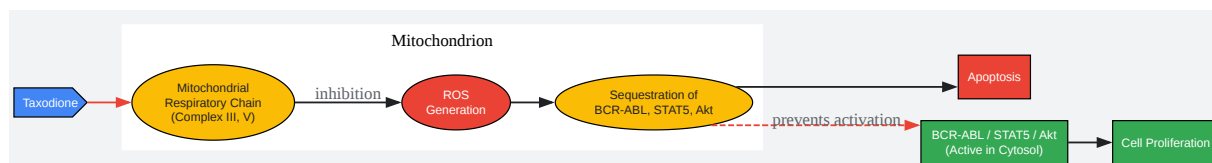
Activity	Cell Line / Target	Value	Unit
Cytotoxicity	Human Nasopharynx Carcinoma (KB)	3	µg/mL (ED ₅₀)
Cytotoxicity	Human Lung Carcinoma (A549)	9.1	µg/mL (IC ₅₀)
Anticholinesterase	Human Acetylcholinesterase (AChE)	54.84	µg/mL (IC ₅₀)
Anticholinesterase	Human Butyrylcholinesterase (BChE)	195.9	µg/mL (IC ₅₀)
Antileishmanial	Leishmania donovani	1.46	µM (IC ₅₀)

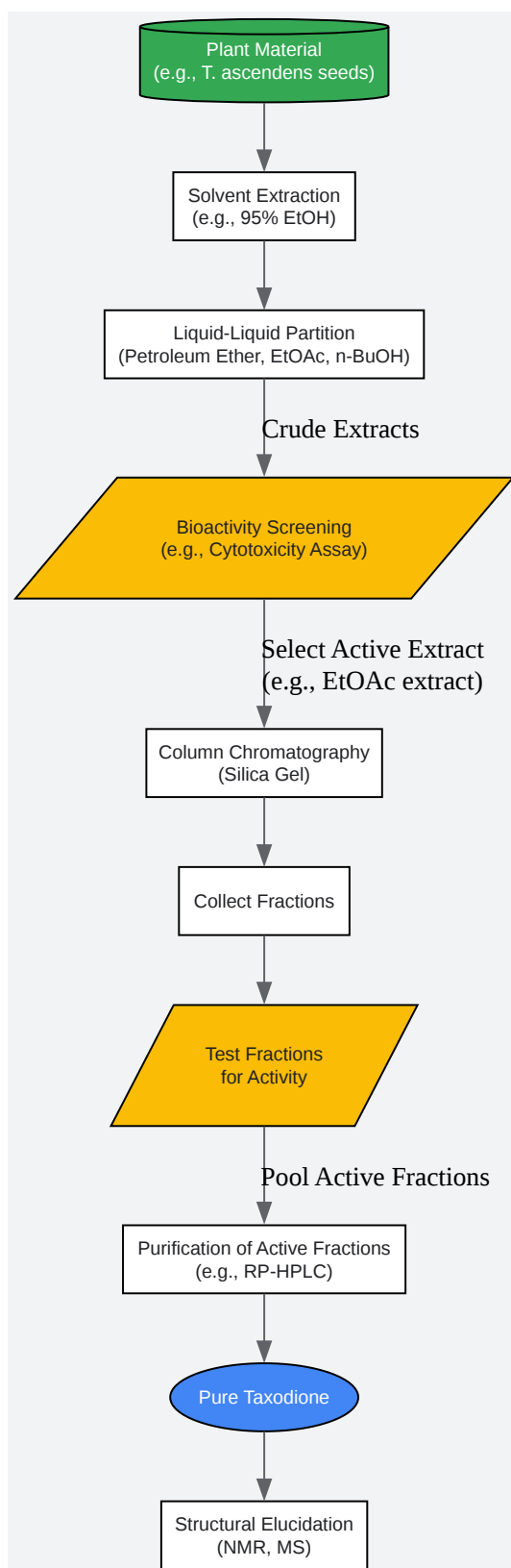
Mechanism of Action: Anticancer Effects

The anticancer mechanism of **taxodione** in BCR-ABL-positive leukemia cells is a well-documented process centered on the induction of oxidative stress.[5][6]

- Mitochondrial Inhibition: **Taxodione** reduces the activity of mitochondrial respiratory chain (MRC) complexes, specifically Complex III and Complex V.[6]
- ROS Generation: This inhibition leads to an accumulation of reactive oxygen species (ROS) within the cell.[5][6]
- Signaling Pathway Disruption: The increase in ROS causes key pro-survival proteins—BCR-ABL, STAT5, and Akt—to be sequestered in the mitochondrial fraction. This change in localization prevents them from stimulating cell proliferation pathways.[5][6]
- Apoptosis Induction: The culmination of these events is the induction of apoptotic cell death. [5][6]

Crucially, the antioxidant N-acetylcysteine (NAC) can reverse these effects, confirming that the apoptotic mechanism is mediated by ROS accumulation.[5][6]





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